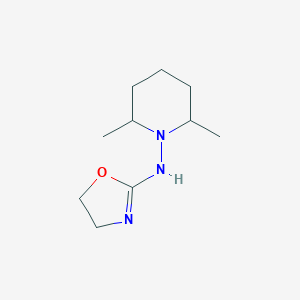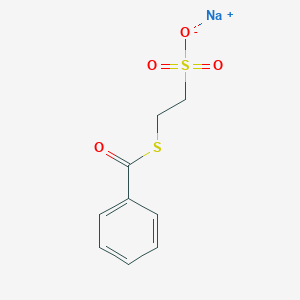
4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound belongs to the thiazolidinone family, which has been extensively studied for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been suggested that the compound exerts its therapeutic effects by modulating the levels of various neurotransmitters and cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride has various biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and apoptosis. The compound has also been shown to modulate the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride in lab experiments is its diverse range of applications. The compound has been shown to possess various therapeutic properties, making it a suitable candidate for studying different diseases and conditions. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an anticancer agent. Additionally, further studies can be conducted to explore the compound's mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride involves the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with cyclohexylamine and thiosemicarbazide in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields a white solid, which is then purified by recrystallization in ethanol.
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride has been extensively studied for its potential therapeutic properties. It has been reported to possess anticancer, antimicrobial, antifungal, and anti-inflammatory activities. The compound has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
102612-93-1 |
|---|---|
Produktname |
4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride |
Molekularformel |
C18H25ClN2O3S |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-3-[2-(cyclohexylamino)ethyl]-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C18H24N2O3S.ClH/c21-17-11-24-18(13-6-7-15-16(10-13)23-12-22-15)20(17)9-8-19-14-4-2-1-3-5-14;/h6-7,10,14,18-19H,1-5,8-9,11-12H2;1H |
InChI-Schlüssel |
PXFGEJBSOCOHNR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCN2C(SCC2=O)C3=CC4=C(C=C3)OCO4.Cl |
Kanonische SMILES |
C1CCC(CC1)NCCN2C(SCC2=O)C3=CC4=C(C=C3)OCO4.Cl |
Synonyme |
4-Thiazolidinone, 3-(2-(cyclohexylamino)ethyl)-2-(3,4-methylenedioxyph enyl)-, monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)
![Bis[(2R)-oxirane-2-yl]methane](/img/structure/B19497.png)